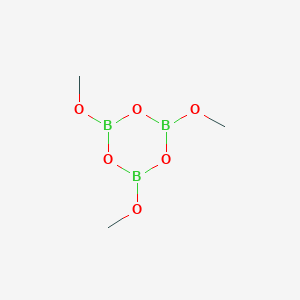

三甲氧基硼氧烷

描述

Synthesis Analysis

Trimethoxyboroxine is synthesized through the reaction of boric acid with trimethyl borate. A notable method involves reacting boric acid with methanol to produce trimethyl borate, which then undergoes further reaction to yield trimethoxyboroxine. This process benefits from azeotropic distillation, utilizing a Dean-Stark apparatus, with the best yield achieved using a 1:2 ratio of boric acid to trimethyl borate in cyclohexane (Sedat Sürdem, 2019).

Molecular Structure Analysis

The molecular structure of trimethoxyboroxine deviates from threefold symmetry, resulting in a nonzero electric dipole moment. This asymmetry facilitates the application of broadband dielectric spectroscopy to study its dynamics, especially above its glass transition temperature, revealing super-Arrhenius behavior (Lars Hoffmann et al., 2020).

Chemical Reactions and Properties

Trimethoxyboroxine exhibits reactivity that enables its use in various applications, such as fire extinguishing tubes, olefin polymerization catalysts, and as an additive in lithium-ion cells. Its synthesis from boric acid and trimethyl borate highlights its chemical versatility and the importance of its smoke suppressant properties (Sedat Sürdem, 2019).

Physical Properties Analysis

The investigation into trimethoxyboroxine's reorientational dynamics, especially in its glassy state, provides insight into its physical properties. Techniques such as dielectric spectroscopy and nuclear magnetic resonance (NMR) elucidate the dynamics of this molecular glass former, highlighting its unique behavior in both viscous liquid and glassy states (Lars Hoffmann et al., 2020).

Chemical Properties Analysis

The chemical properties of trimethoxyboroxine, particularly its application in enhancing the performance of lithium-ion batteries, underscore its significance. For instance, its role as an impedance-reducing additive in Li-ion cells, especially at lower concentrations, has been documented, improving the rate of electrolyte oxidation and shuttle-type reactions at the positive electrode (Ping Ping et al., 2013).

科学研究应用

Summary of the Application

Trimethoxyboroxine is used as an electrolyte additive to enhance the cycling performance of a Ni-rich layered oxide cathode in advanced lithium-ion batteries (LIBs) .

Methods of Application

Trimethoxyboroxine decomposes before the carbonate solvent and forms a thin cathode electrolyte interphase (CEI) layer on the surface of the NCM811 material . This CEI significantly suppresses electrolyte decomposition at a high potential and inhibits the dissolution of transition metals from NCM811 during cycling .

Results or Outcomes

Adding 1.0 wt% of Trimethoxyboroxine boosts the capacity retention of a Li||NCM811 cell from 68.72% to 86.60% after 200 cycles at 0.5C in the range of 2.8–4.5 V .

2. Application in Gas Chromatography

Summary of the Application

Trimethoxyboroxine is used for preparing volatile derivatives of various organic compounds, particularly those containing hydroxyl (-OH) or amine (-NH2) groups.

Methods of Application

The process enhances the volatility of these compounds and facilitates their detection and quantification using gas chromatography (GC) techniques.

Results or Outcomes

The outcomes of this application are not quantitatively specified in the source.

3. Reduction of CO2

Summary of the Application

Trimethoxyboroxine is used for the reduction of CO2 to form methoxy derivatives .

Methods of Application

Commercially available THF solutions of BH3·THF, which contain 0.5 mol % of NaBH4 as a stabilizing reagent for BH3· THF, react with 1 atm of CO2 at room temperature to form trimethoxyboroxine .

Results or Outcomes

Trimethoxyboroxine is formed in 87% yield after 12 hours .

4. Flame Retardant Additive in Polymers

Summary of the Application

Trimethoxyboroxine is used as a flame retardant additive in polymers.

Methods of Application

The specific methods of application are not specified in the source.

Results or Outcomes

The outcomes of this application are not quantitatively specified in the source.

5. Reorientational Dynamics of Trimethoxyboroxine

Summary of the Application

Trimethoxyboroxine is identified as a small-molecule glass former .

Methods of Application

In its viscous liquid as well as glassy states, static and dynamic properties of Trimethoxyboroxine are explored using various techniques .

Results or Outcomes

The outcomes of this application are not quantitatively specified in the source .

安全和危害

Trimethoxyboroxine is a highly flammable liquid and vapor. It causes skin irritation and serious eye damage. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

未来方向

Trimethoxyboroxine has potential applications in various fields. For instance, it has been suggested as an effective electrolyte additive for enhancing the specific capacity and service life of Li-rich layered oxide cathode under high voltage . It also lays the basis for future studies of reactive ion pairs of this kind in the context of small molecule chemistry .

属性

IUPAC Name |

2,4,6-trimethoxy-1,3,5,2,4,6-trioxatriborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9B3O6/c1-7-4-10-5(8-2)12-6(9-3)11-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMOJHVRFMOIGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(OB(O1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9B3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051514 | |

| Record name | Trimethoxycyclotriboroxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; mp = 10 deg C; [Sigma-Aldrich MSDS] | |

| Record name | Boroxin, 2,4,6-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethoxyboroxine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18342 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Trimethoxyboroxine | |

CAS RN |

102-24-9 | |

| Record name | Trimethoxyboroxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boroxin, 2,4,6-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethoxyboroxine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boroxin, 2,4,6-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethoxycyclotriboroxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triboron trimethyl hexaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

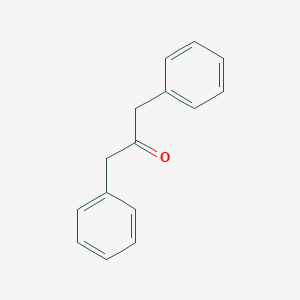

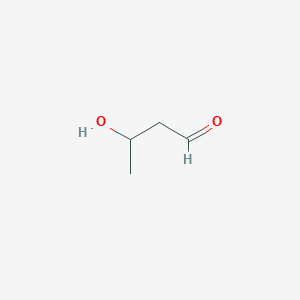

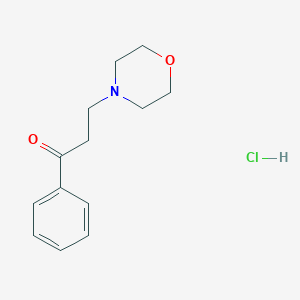

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tetrabenzo[de,h,kl,rst]pentaphene](/img/structure/B89413.png)

![Acetic acid, [(3-aminophenyl)amino]oxo-](/img/structure/B89416.png)

![4-[(4-Methoxyphenyl)amino]benzenediazonium chloride](/img/structure/B89421.png)

![Methanesulfonic acid, [(3-methylphenyl)amino]-](/img/structure/B89434.png)